Cas no 2055840-69-0 (benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate)
![benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate structure](https://www.kuujia.com/scimg/cas/2055840-69-0x500.png)
benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- F52001
- Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
- CID 127263982
- 2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 1-(hydroxymethyl)-, phenylmethyl ester
- benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
-
- Inchi: 1S/C15H19NO3/c17-11-15-7-6-13(8-15)9-16(15)14(18)19-10-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2
- InChI Key: XDJFYGHHGHKDPB-UHFFFAOYSA-N
- SMILES: OCC12CCC(CN1C(=O)OCC1C=CC=CC=1)C2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 340
- Topological Polar Surface Area: 49.8
- XLogP3: 1.7
Experimental Properties
- Density: 1.256±0.06 g/cm3(Predicted)
- Boiling Point: 406.1±28.0 °C(Predicted)
- pka: 15.84±0.10(Predicted)
benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10427-1g |
benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
2055840-69-0 | 95% | 1g |
$4100 | 2023-09-07 | |
Enamine | EN300-7013472-0.05g |
benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
2055840-69-0 | 0.05g |
$1224.0 | 2023-05-25 | ||
Enamine | EN300-7013472-0.5g |
benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
2055840-69-0 | 0.5g |
$1399.0 | 2023-05-25 | ||
Enamine | EN300-7013472-1.0g |
benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
2055840-69-0 | 1g |
$1458.0 | 2023-05-25 | ||
Enamine | EN300-7013472-2.5g |
benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
2055840-69-0 | 2.5g |
$2856.0 | 2023-05-25 | ||
Enamine | EN300-7013472-5.0g |
benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
2055840-69-0 | 5g |
$4226.0 | 2023-05-25 | ||
Enamine | EN300-7013472-0.25g |
benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
2055840-69-0 | 0.25g |
$1341.0 | 2023-05-25 | ||
Enamine | EN300-7013472-10.0g |
benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
2055840-69-0 | 10g |
$6266.0 | 2023-05-25 | ||
Enamine | EN300-7013472-0.1g |
benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
2055840-69-0 | 0.1g |
$1283.0 | 2023-05-25 |
benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate Related Literature
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1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
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Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
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Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
Additional information on benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Introduction to Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 2055840-69-0)
Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate, identified by its CAS number 2055840-69-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of azabicycloalkanes, which have garnered considerable attention due to their unique structural properties and potential biological activities.
The structure of Benzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate features a bicyclic framework consisting of a seven-membered ring with an azide functional group at the second position. The presence of a hydroxymethyl group and a benzyl ester moiety further enhances its chemical diversity, making it a versatile scaffold for drug discovery and development.
In recent years, there has been growing interest in the exploration of azabicycloalkanes as pharmacophores due to their ability to mimic natural amino acid structures and exhibit favorable pharmacokinetic properties. Thebenzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate compound has been studied for its potential applications in the design of novel therapeutic agents, particularly in the treatment of neurological disorders and inflammation-related conditions.
One of the most compelling aspects of this compound is its structural flexibility, which allows for modifications at multiple sites to optimize biological activity. Thebenzyl ester group, for instance, can be hydrolyzed to release a free carboxylic acid, providing a means to explore different pharmacological profiles. Additionally, thehydroxymethyl group offers opportunities for further derivatization, enabling the creation of analogs with enhanced binding affinity and selectivity.
Theazabicyclo[2.2.1]heptane core is particularly noteworthy due to its resemblance to the transmembrane helix regions found in proteins. This structural similarity has led to investigations into its potential as a modulator of protein-protein interactions, which could have implications in diseases such as Alzheimer's and cancer. Recent studies have demonstrated that derivatives of this scaffold can interfere with key signaling pathways involved in these conditions, highlighting the therapeutic potential ofBenzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate.
In addition to its biological significance, theCAS No. 2055840-69-0 compound exhibits interesting chemical properties that make it valuable for synthetic applications. Its bicyclic structure provides stability under various reaction conditions, while the presence of functional groups allows for selective modifications. These characteristics have made it a useful intermediate in the synthesis of more complex molecules, particularly those targeting neurological disorders.
The pharmaceutical industry has been particularly interested in exploringBenzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate for its potential as an anti-inflammatory agent. Preclinical studies have shown that derivatives of this compound can inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings have prompted further research into developing novel anti-inflammatory drugs based on this scaffold.
The development of new therapeutic agents often involves a multidisciplinary approach, combining insights from chemistry, biology, and pharmacology. TheCAS No. 2055840-69-0 compound serves as an excellent example of how structural innovation can lead to significant advances in drug discovery. By leveraging its unique properties, researchers have been able to design molecules with improved efficacy and reduced side effects compared to existing treatments.
The future prospects forBenzyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate are promising, with ongoing studies exploring its potential in various therapeutic areas. As our understanding of biological pathways continues to evolve, new opportunities will arise for exploiting this scaffold's versatility. Collaborative efforts between academic researchers and industry scientists are essential to translate these findings into tangible benefits for patients worldwide.
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